

# Nifuraldezone-15N3 chemical properties

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## Compound of Interest

Compound Name: Nifuraldezone-15N3

Cat. No.: B15558579

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## Nifuraldezone-15N3: A Technical Guide

This technical guide provides a comprehensive overview of the chemical properties of **Nifuraldezone-15N3**, an isotopically labeled version of the nitrofurantoin antibiotic, Nifuraldezone. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for analytical and research purposes.

## Core Chemical Properties

**Nifuraldezone-15N3** is a stable isotope-labeled form of Nifuraldezone, where three nitrogen atoms in the molecule have been replaced with the heavy isotope, Nitrogen-15 ( $^{15}\text{N}$ ). This labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, allowing for accurate detection and quantification of Nifuraldezone in various matrices.

## General Information

Property	Value
Chemical Name	Nifuraldezone-15N3
Synonyms	5-Nitro-2-furaldehyde semioxamazone-15N3, Furamazone-15N3
Intended Use	Internal standard for analytical applications

## Physical and Chemical Data

The physical and chemical properties of **Nifuraldezone-15N3** are primarily based on the data available for its non-labeled counterpart, Nifuraldezone, with adjustments for the isotopic labeling where applicable.

Property	Nifuraldezone	Nifuraldezone-15N3	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>4</sub> O <sub>5</sub>	C <sub>7</sub> H <sub>6</sub> N <sup>15</sup> N <sub>3</sub> O <sub>5</sub>	[1]
Molecular Weight	226.15 g/mol	229.13 g/mol	[1][2][3][4]
Exact Mass	226.0338 Da	229.0250 Da (Calculated)	[2][4]
Appearance	Yellow crystalline powder, Solid powder	Not specified (expected to be similar)	[3][4]
Melting Point	270°C (decomposes)	Not specified (expected to be similar)	[3]
Solubility	Soluble in DMSO	Not specified (expected to be similar)	[4]
Storage Condition	Dry, dark at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)	Not specified (expected to be similar)	[4]

## Structural Information

Identifier	Value	Source
CAS Number	3270-71-1 (for Nifuraldezone)	Not Available (for Nifuraldezone-15N3)
IUPAC Name	N'-[(5-nitrofur-2-yl)methylideneamino]oxamide	N'-[(5-nitrofur-2-yl)methylideneamino]oxamide-15N3
SMILES	<chem>C1=C(OC(=C1)--INVALID-LINK--[O-])C=NNC(=O)C(=O)N</chem>	Not Available
InChI Key	AJSKOLZKIUMPPG-UHFFFAOYSA-N (for Nifuraldezone)	Not Available

## Experimental Protocols

**Nifuraldezone-15N3** is primarily utilized in analytical methods for the detection of Nifuraldezone residues in biological matrices, such as animal tissues. Below is a detailed methodology for a confirmatory analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### Confirmatory Analysis of Nifuraldezone Residues in Meat by LC-MS/MS

This method is designed for the sensitive and specific quantification of Nifuraldezone, employing **Nifuraldezone-15N3** as an internal standard to ensure accuracy.

#### 1. Sample Preparation:

- A homogenized tissue sample (e.g., 5 g) is weighed into a polypropylene conical tube.
- The internal standard solution (**Nifuraldezone-15N3**) is added to the sample.
- Acid hydrolysis and derivatization are performed by adding hydrochloric acid and o-nitrobenzaldehyde, followed by incubation (e.g., overnight at 37°C with agitation) to release

protein-bound residues and form a stable derivative.[5]

- The mixture is then neutralized with sodium hydroxide and trisodium phosphate solutions.[5]
- A centrifugation step is carried out to separate the solid and liquid phases.[5]

## 2. Extraction:

- A liquid-liquid extraction is performed, for example, using ethyl acetate.[5]
- The organic layer containing the analyte and internal standard is collected.
- The solvent is evaporated to dryness under a stream of nitrogen.[5]

## 3. Purification:

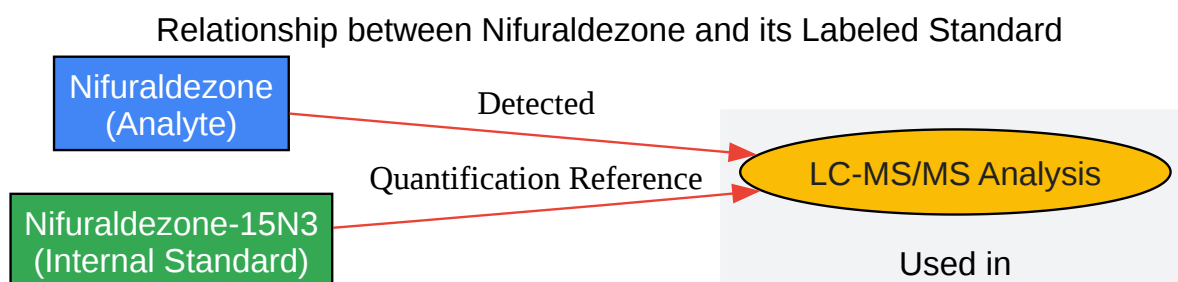
- The dried extract is reconstituted in a suitable solvent.
- Solid-phase extraction (SPE) is employed for further purification to remove interfering matrix components.[5]

## 4. LC-MS/MS Analysis:

- The purified extract is injected into an ultra-high performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Chromatographic Separation: A C18 or phenyl-hexyl column is typically used with a gradient elution program. Mobile phases often consist of ammonium formate in water and methanol. [6][7]
- Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the Nifuraldezone derivative and the **Nifuraldezone-15N3** derivative. This ensures high selectivity and sensitivity.

# Visualizations

## Logical Relationship: Parent Compound and Labeled Internal Standard

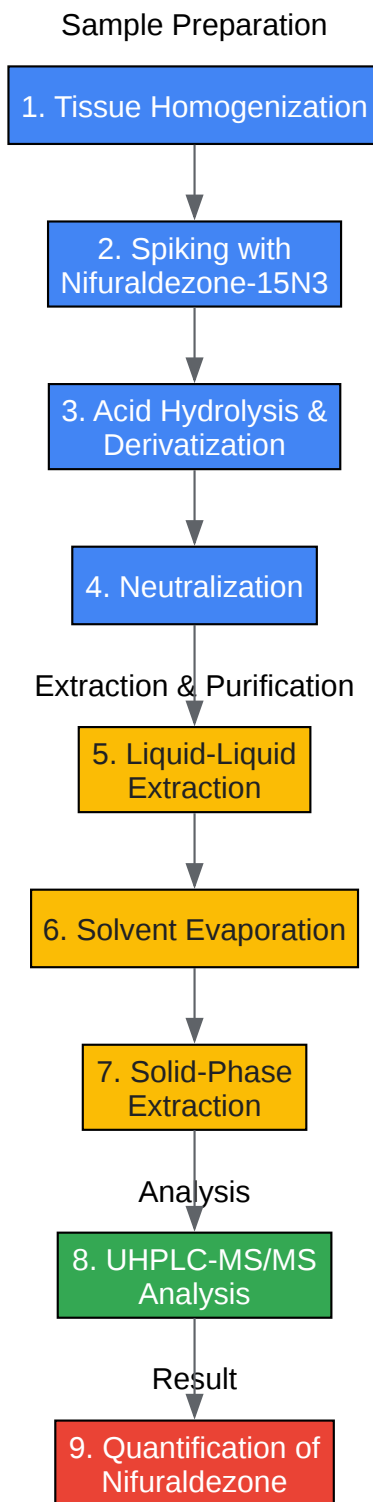


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Caption: Parent drug and its isotopically labeled internal standard for LC-MS/MS.

## Experimental Workflow: Nifuraldezone Residue Analysis

## Workflow for Nifuraldezone Residue Analysis

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- To cite this document: BenchChem. [Nifuraldezone-15N<sub>3</sub> chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558579#nifuraldezone-15n3-chemical-properties]

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